molecular formula C24H33NO3 B11109017 4-Butyl-2,6-bis(4-methoxyphenyl)-3-methylpiperidin-4-ol

4-Butyl-2,6-bis(4-methoxyphenyl)-3-methylpiperidin-4-ol

Cat. No.: B11109017
M. Wt: 383.5 g/mol
InChI Key: UJRIBUDZMNUBLS-UHFFFAOYSA-N
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Description

4-butyl-2,6-bis(4-methoxyphenyl)-3-methyl-4-piperidinol is a complex organic compound with a unique structure that includes a piperidinol core substituted with butyl, methoxyphenyl, and methyl groups

Preparation Methods

The synthesis of 4-butyl-2,6-bis(4-methoxyphenyl)-3-methyl-4-piperidinol typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the Piperidinol Core: The piperidinol core can be synthesized through a cyclization reaction involving appropriate precursors.

    Substitution Reactions: The butyl, methoxyphenyl, and methyl groups are introduced through substitution reactions using suitable reagents and catalysts.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial production methods may involve optimizing these synthetic routes for large-scale production, ensuring cost-effectiveness and efficiency.

Chemical Reactions Analysis

4-butyl-2,6-bis(4-methoxyphenyl)-3-methyl-4-piperidinol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert certain functional groups within the compound to alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common reagents and conditions used in these reactions include acids, bases, solvents, and catalysts that facilitate the desired transformations. The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents.

Scientific Research Applications

4-butyl-2,6-bis(4-methoxyphenyl)-3-methyl-4-piperidinol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It may be used in the development of new materials or as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-butyl-2,6-bis(4-methoxyphenyl)-3-methyl-4-piperidinol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

4-butyl-2,6-bis(4-methoxyphenyl)-3-methyl-4-piperidinol can be compared with other similar compounds, such as:

    2,6-bis(4-methoxyphenyl)-4-piperidinol: Lacks the butyl and methyl groups, which may affect its chemical and biological properties.

    4-butyl-2,6-bis(4-methoxyphenyl)-4-piperidinol: Similar structure but without the methyl group, leading to differences in reactivity and applications.

    4-butyl-2,6-bis(4-methoxyphenyl)-3-methylpiperidine: The absence of the hydroxyl group (piperidinol) may result in different chemical behavior and biological activity.

The uniqueness of 4-butyl-2,6-bis(4-methoxyphenyl)-3-methyl-4-piperidinol lies in its specific combination of substituents, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C24H33NO3

Molecular Weight

383.5 g/mol

IUPAC Name

4-butyl-2,6-bis(4-methoxyphenyl)-3-methylpiperidin-4-ol

InChI

InChI=1S/C24H33NO3/c1-5-6-15-24(26)16-22(18-7-11-20(27-3)12-8-18)25-23(17(24)2)19-9-13-21(28-4)14-10-19/h7-14,17,22-23,25-26H,5-6,15-16H2,1-4H3

InChI Key

UJRIBUDZMNUBLS-UHFFFAOYSA-N

Canonical SMILES

CCCCC1(CC(NC(C1C)C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC)O

Origin of Product

United States

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